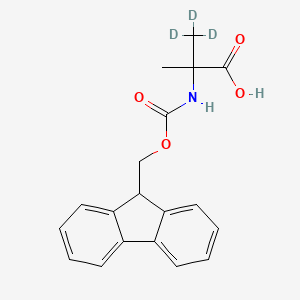

Fmoc-methylalanine-d3

Description

BenchChem offers high-quality Fmoc-methylalanine-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-methylalanine-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-19(2,17(21)22)20-18(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZZVEPRYYCBTO-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Methylalanine-d3: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-methylalanine-d3, a deuterated analog of the N-methylated amino acid alanine, is a specialized building block increasingly employed in solid-phase peptide synthesis (SPPS). Its strategic use offers unique advantages in the development of peptide-based therapeutics and research tools. The incorporation of deuterium on the N-methyl group provides a subtle yet powerful modification that can significantly alter the physicochemical and pharmacological properties of a peptide. This technical guide provides a comprehensive overview of the chemical properties of Fmoc-methylalanine-d3, detailed protocols for its use in SPPS, and an exploration of the rationale behind leveraging this isotopic labeling in advanced peptide research and drug development.

Physicochemical Properties

Table 1: Physicochemical Properties of Fmoc-Methylalanine Analogs

| Property | Fmoc-N-methyl-L-alanine | Fmoc-N-methyl-D-alanine | Fmoc-methylalanine-d3 (Predicted) |

| Molecular Formula | C₁₉H₁₉NO₄[2] | C₁₉H₁₉NO₄[1][3] | C₁₉H₁₆D₃NO₄[1] |

| Molecular Weight | 325.36 g/mol [3] | 325.3 g/mol [1] | ~328.38 g/mol [1] |

| CAS Number | 84000-07-7[2] | 138774-92-2[1][3] | 1216885-36-7[1] |

| Appearance | White or off-white powder[2] | White to off-white powder[1] | White to off-white crystalline powder |

| Melting Point | 155 - 157 °C[2] | ~ 155 °C[1] | Expected to be similar to non-deuterated forms |

| Optical Rotation | [α]D²⁰ = -20 ± 2º (c=1 in DMF)[2] | [α]D²⁰ = +20 ± 2º (c=1 in DMF)[1] | Dependent on the stereochemistry of the alanine backbone |

| Storage Conditions | 0 - 8 °C[2] | 2 - 8 °C[3] | 2 - 8 °C, protected from light and moisture |

Solubility: Based on the properties of similar Fmoc-protected amino acids, Fmoc-methylalanine-d3 is expected to be soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP). It is sparingly soluble in alcohols like methanol and ethanol and practically insoluble in water.

The Role of the Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the amine functionality of the amino acid.[3] This protection is crucial in SPPS to ensure that the amino acids are added to the growing peptide chain in a controlled, stepwise manner. The Fmoc group is stable to the acidic conditions often used for the cleavage of side-chain protecting groups, allowing for an orthogonal protection strategy.[2]

The deprotection of the Fmoc group is typically achieved by treatment with a secondary amine base, most commonly a solution of 20% piperidine in DMF. The mechanism proceeds via a β-elimination pathway, leading to the release of the free amine on the peptide resin and the formation of dibenzofulvene, which is subsequently scavenged by the piperidine.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-methylalanine-d3 into a peptide sequence follows the standard procedures for Fmoc-based SPPS, with special considerations for the coupling of N-methylated amino acids due to their increased steric hindrance.

Deprotection

The Fmoc group is removed as previously described, typically using a 20% solution of piperidine in DMF. The reaction time is generally short, on the order of minutes.

Step-by-Step Deprotection Protocol:

-

Swell the peptide-resin in DMF.

-

Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Coupling

Coupling of N-methylated amino acids is notoriously challenging due to the steric bulk around the secondary amine, which slows down the reaction kinetics. To overcome this, more potent coupling reagents are required. Standard coupling reagents like HBTU and HCTU can be less effective.

Recommended Coupling Reagents: For the efficient coupling of Fmoc-methylalanine-d3, the use of a uronium/aminium salt-based coupling reagent in the presence of a base is recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a particularly effective choice for coupling sterically hindered amino acids.

Step-by-Step Coupling Protocol:

-

Activation: In a separate vessel, pre-activate the Fmoc-methylalanine-d3 by dissolving it in DMF with an equimolar amount of HATU and a twofold molar excess of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). Allow the activation to proceed for a few minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Allow the coupling reaction to proceed for 1-4 hours at room temperature. The reaction progress can be monitored using a qualitative test such as the bromophenol blue test, as the Kaiser test is not reliable for secondary amines.

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF to remove any unreacted reagents and byproducts.

The Significance of Deuterium Labeling: The Kinetic Isotope Effect

The primary rationale for using Fmoc-methylalanine-d3 lies in the kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This is because the greater mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. Consequently, more energy is required to break a C-D bond, and reactions involving the cleavage of this bond will proceed at a slower rate.

In the context of peptide therapeutics, a major route of in vivo degradation is enzymatic metabolism, which often involves the cleavage of C-H bonds by enzymes such as cytochrome P450s. By replacing the hydrogens on the N-methyl group with deuterium, the metabolic stability of the peptide can be significantly enhanced. This leads to several potential advantages:

-

Increased Half-Life: A slower rate of metabolism results in a longer plasma half-life of the peptide drug.

-

Reduced Dosing Frequency: A longer half-life can lead to a more convenient dosing regimen for patients.

-

Improved Bioavailability: By reducing first-pass metabolism, a greater proportion of the administered dose can reach systemic circulation.

-

Lower Toxicity: A slower metabolism can reduce the formation of potentially toxic metabolites.

While the primary benefit of the KIE is in improving pharmacokinetic properties, it is important to consider its potential impact on the chemical synthesis itself. However, the C-D bonds on the methyl group are not directly involved in the peptide bond formation or the Fmoc deprotection reactions. Therefore, the kinetic isotope effect is not expected to significantly alter the efficiency of the coupling or deprotection steps in SPPS.

Characterization of Peptides Containing Methylalanine-d3

The incorporation of Fmoc-methylalanine-d3 into a peptide can be readily confirmed using standard analytical techniques.

Mass Spectrometry

Mass spectrometry is a definitive tool for confirming the incorporation of the deuterated amino acid. The mass of the resulting peptide will be increased by 3 Da for each incorporated Fmoc-methylalanine-d3 residue compared to its non-deuterated counterpart. High-resolution mass spectrometry can be used to verify the exact mass and isotopic distribution.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

-

¹H NMR: In the proton NMR spectrum, the signal corresponding to the N-methyl group will be absent or significantly reduced in intensity, confirming the replacement of protons with deuterium.

-

²H NMR (Deuterium NMR): A signal corresponding to the deuterated methyl group will be present in the deuterium NMR spectrum.

-

¹³C NMR: The carbon of the d3-methyl group will exhibit a characteristic multiplet due to coupling with the three deuterium nuclei (which have a spin of 1), and its chemical shift may be slightly upfield compared to the non-deuterated analog.

Conclusion

Fmoc-methylalanine-d3 is a valuable tool for peptide chemists and drug developers seeking to enhance the metabolic stability and pharmacokinetic profiles of peptide-based therapeutics. Its use in SPPS requires special consideration for the coupling step due to the steric hindrance of the N-methyl group, necessitating the use of potent coupling reagents like HATU. The strategic incorporation of deuterium leverages the kinetic isotope effect to slow down enzymatic degradation, offering the potential for more effective and convenient peptide drugs. With the appropriate synthetic strategies and analytical characterization, Fmoc-methylalanine-d3 can be a powerful addition to the toolbox of modern peptide science.

References

- Fmoc-N-methyl-D-alanine: Chemical Structure and Synthesis Applications. (2026, January 29). Google Cloud.

- Fmoc-methylalanine-d3 - Pune - CRO Splendid Lab Pvt. Ltd. (n.d.). CRO Splendid Lab Pvt. Ltd.

- Fmoc-N-methyl-D-alanine. (n.d.). Chem-Impex.

- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Nowick Laboratory.

- Fmoc-N-Me-Ala-OH >= 97.0% (sum of enantiomers, HPLC) 84000-07-7. (n.d.). Sigma-Aldrich.

- Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. (n.d.). Benchchem.

- The Power of Deuterated Peptides: A New Wave in Drug Development. (2024, April 24). LifeTein.

- Mass spectrometry of deuterium-labelled peptides. Peptides were... (n.d.). ResearchGate.

- Fmoc-N-methyl-L-alanine. (n.d.). Chem-Impex.

Sources

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Fmoc-N-methyl-L-alanine-d3: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Fmoc-N-methyl-L-alanine-d3, a specialized amino acid derivative crucial for advanced peptide synthesis and drug development. We will delve into its fundamental properties, the rationale behind its unique structural features, detailed methodologies for its application, and its role in modern pharmaceutical research.

Introduction: A Triad of Functionality

Fmoc-N-methyl-L-alanine-d3 is a synthetic amino acid building block engineered with three key chemical modifications, each conferring distinct and powerful advantages for researchers:

-

The Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group for the amine function of the amino acid. Its primary role is to prevent unwanted reactions during the sequential addition of amino acids in Solid-Phase Peptide Synthesis (SPPS).[1][2] The Fmoc group is stable to the acidic conditions often used for side-chain deprotection, but it is readily removed by a mild base, typically piperidine, allowing for the stepwise elongation of the peptide chain.[1]

-

N-Methylation: The substitution of a methyl group on the amide nitrogen of the peptide backbone is a critical modification. This change imparts several desirable properties to the resulting peptide, including increased metabolic stability by hindering enzymatic degradation, improved cell membrane permeability, and the ability to fine-tune the peptide's conformation and biological activity.[3]

-

Deuterium Labeling (d3): The replacement of the three hydrogen atoms on the N-methyl group with their heavier, stable isotope, deuterium, is the defining feature of this compound. This isotopic labeling serves two primary purposes. Firstly, it creates a molecule with a distinct mass, making it an ideal internal standard for quantitative mass spectrometry assays. Secondly, the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can slow down metabolic pathways that involve breaking this bond (a phenomenon known as the Kinetic Isotope Effect), potentially enhancing the pharmacokinetic profile of a peptide drug.[4][5]

The convergence of these three features makes Fmoc-N-methyl-L-alanine-d3 an invaluable tool for developing novel peptide therapeutics with improved stability, bioavailability, and for conducting precise pharmacokinetic analyses.[5]

Physicochemical Properties

The fundamental properties of Fmoc-N-methyl-L-alanine-d3 are summarized below. The key distinction from its non-deuterated counterpart is the increased molecular weight due to the three deuterium atoms.

| Property | Fmoc-N-methyl-L-alanine-d3 | Fmoc-N-methyl-L-alanine (Non-deuterated) |

| Molecular Formula | C₁₉H₁₆D₃NO₄[6][7] | C₁₉H₁₉NO₄[8] |

| Molecular Weight | 328.38 g/mol [6][7] | 325.3 g/mol [8] |

| CAS Number | 1216885-36-7[7] | 84000-07-7[8] |

| Appearance | White or off-white powder[8] | White or off-white powder[8] |

| Typical Purity | ≥99%[8] | ≥99%[8] |

| Storage Conditions | 0 - 8 °C[8] | 0 - 8 °C[8] |

Synthesis and Characterization

General Synthetic Strategy

The synthesis of Fmoc-N-methyl-amino acids, including the deuterated variant, is a multi-step process. A widely adopted strategy is the Biron-Kessler method, which is an evolution of earlier work by Fukuyama and Miller.[3] This method is compatible with solid-phase techniques, enhancing efficiency.[3]

The core principle involves:

-

Carboxyl Protection: The starting amino acid is first attached to a solid support (like 2-chlorotrityl chloride resin) to protect the carboxylic acid group.[3]

-

Amine Protection & Activation: The primary amine is protected with a 2-nitrobenzenesulfonyl (o-NBS) group. This group is electron-withdrawing, which makes the remaining N-H proton acidic and easy to remove.[3]

-

Deuteromethylation: The activated nitrogen is then alkylated using a deuterated methyl source, such as methyl-d3 iodide (CD₃I).

-

Deprotection and Fmoc Introduction: The o-NBS group is removed, and the now N-methylated amine is protected with the Fmoc group.

-

Cleavage from Resin: The final product is cleaved from the solid support.

Caption: General workflow for the solid-phase synthesis of Fmoc-N-methyl-L-alanine-d3.

Analytical Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques:

-

Mass Spectrometry (MS): Provides the molecular weight, confirming the incorporation of the three deuterium atoms (a mass increase of ~3 Da compared to the non-deuterated standard).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the absence of the N-H proton signal and the characteristic signals for the Fmoc and alanine groups. ¹³C NMR and ²H NMR can be used to confirm the presence and location of the deuterated methyl group.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, often achieving >99%.[8]

Core Applications and Methodologies

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-methyl-L-alanine-d3 is designed for direct use in standard Fmoc-based SPPS protocols. The N-methylation can make the coupling reaction more challenging due to steric hindrance. Therefore, more potent coupling reagents are often required.

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. peptide.com [peptide.com]

- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifetein.com [lifetein.com]

- 6. scbt.com [scbt.com]

- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 8. chemimpex.com [chemimpex.com]

Technical Monograph: Fmoc-Methylalanine-d3 Derivatives

Executive Summary & Identification Matrix

In the context of peptide therapeutics and structural biology, "Fmoc-methylalanine-d3" is an ambiguous term that refers to two distinct chemical entities, each serving a critical but separate function.

-

Fmoc-L-Alanine-d3 (Side-chain labeled): Used primarily in NMR structural studies and proteomic internal standards.

-

Fmoc-N-Methyl-d3-L-Alanine (N-methyl labeled): The "Deuterium Switch" candidate used to improve metabolic stability against N-demethylation by cytochrome P450 enzymes.

As a Senior Application Scientist, I have compiled the precise identification data below. Note that while the side-chain variant has a standard CAS, the N-methyl variant is often a custom-synthesis product requiring specific nomenclature for procurement.

Table 1: Chemical Identification Matrix

| Compound Name | Fmoc-L-Alanine-3,3,3-d3 | Fmoc-N-(Methyl-d3)-L-Alanine |

| Primary Application | NMR / Proteomics | Metabolic Stability (DMPK) |

| Label Position | ||

| CAS Number | 225101-67-7 | Non-Indexed / Custom * |

| Unlabeled Parent CAS | 35661-39-3 (Fmoc-Ala-OH) | 84000-07-7 (Fmoc-N-Me-Ala-OH) |

| Chemical Formula | ||

| Molecular Weight | 314.35 g/mol | 328.38 g/mol |

| SMILES | [2H]C([2H])([2H])O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | [2H]C([2H])([2H])N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

*Note: Fmoc-N-(Methyl-d3)-L-Alanine is typically synthesized on-demand. Researchers must request "Fmoc-N-Me-d3-Ala-OH" from isotope specialists (e.g., C/D/N Isotopes, Cambridge Isotope Labs) or synthesize it via the protocol in Section 3.

The "Deuterium Switch" in Drug Discovery

The strategic replacement of hydrogen with deuterium (D) in the N-methyl group of alanine residues is a high-impact modification in peptide drug design. The Carbon-Deuterium (C-D) bond is significantly shorter and stronger than the C-H bond due to the Kinetic Isotope Effect (KIE).

Mechanism of Action

N-methylated peptides are prone to oxidative N-demethylation in the liver, primarily driven by CYP450 enzymes. This reaction proceeds via hydrogen atom abstraction from the methyl group.

-

C-H Bond Dissociation Energy: ~98 kcal/mol

-

C-D Bond Dissociation Energy: ~100 kcal/mol

This energy barrier slows the rate-limiting step of metabolic clearance without altering the peptide's binding affinity or 3D conformation, effectively increasing the drug's half-life (

Diagram 1: The Metabolic Stability Pathway

The following logic flow illustrates why the N-methyl-d3 variant is chosen for lead optimization.

Figure 1: The Kinetic Isotope Effect (KIE) mechanism. Deuteration of the N-methyl group impedes CYP450-mediated abstraction, shunting the molecule away from degradation.

Synthesis Protocol: Solid-Phase N-Methylation

Since Fmoc-N-(Methyl-d3)-L-Alanine is not a standard catalog item, the most reliable method to introduce it is via "on-resin" synthesis using the Mitsunobu-Fukuyama method (Biron-Kessler adaptation). This allows you to use standard Fmoc-Ala-OH and cheap Iodomethane-d3.

Materials Required[1][3][5][7][8][9][10][11][12]

-

Resin: 2-Chlorotrityl Chloride (2-CTC) resin (prevents diketopiperazine formation).

-

Reagents: Fmoc-Ala-OH, 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl), Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD), Iodomethane-d3 ( -

Solvents: DMF, DCM, NMP.

Step-by-Step Workflow

-

Resin Loading: Load Fmoc-Ala-OH onto 2-CTC resin. Capping with MeOH is critical.

-

Validation: Check loading capacity (mmol/g) via UV absorbance of the piperidine-Fmoc adduct.

-

-

Fmoc Removal: Treat with 20% Piperidine in DMF (

min). Wash with DMF/DCM. -

Sulfonylation (Activation): React the free amine with o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP for 2 hours.

-

Why: This renders the sulfonamide proton acidic (

), enabling alkylation under mild conditions.

-

-

Mitsunobu Alkylation (The Deuterium Step): Dissolve

(5 eq) and MeOH-d4 (or use-

Alternative (Easier): Use

(10 eq) and DBU (3 eq) in NMP for 30 mins -

Result: Formation of o-NBS-N(CD3)-Ala-Resin .

-

-

Desulfonylation: Treat with Mercaptoethanol (10 eq) and DBU (5 eq) in NMP (

min).-

Result:H-N(CD3)-Ala-Resin .

-

-

Coupling the Next Amino Acid:

-

Critical Warning: Coupling to a secondary amine (N-methyl) is sterically hindered.

-

Reagent: Use HATU or COMU (not HBTU) with HOAt. Double coupling (2h

) is mandatory.

-

Diagram 2: On-Resin Synthesis Cycle

Figure 2: The Biron-Kessler solid-phase synthesis strategy for generating N-methyl-d3 peptides without purchasing expensive pre-made building blocks.

Quality Control & Validation

When using Fmoc-methylalanine-d3 (either purchased or synthesized), validation is required to ensure the label is present and the enantiomeric purity is maintained.

-

Isotopic Purity (MS):

-

Analyze the cleaved peptide via LC-MS.

-

Expectation: A mass shift of +3.018 Da relative to the unlabeled standard.

-

Note: If you see +1 or +2 peaks, your alkylation reagents may be moisture-contaminated (H/D exchange).

-

-

Chiral Purity (C18 HPLC):

-

N-methylation increases the risk of racemization during coupling.

-

Use Marfey’s Reagent (FDAA) derivatization post-hydrolysis to separate D- and L- isomers if racemization is suspected.

-

-

NMR Verification:

-

Fmoc-Ala-d3 (Sidechain): The methyl doublet at

ppm will disappear in -

Fmoc-N-Me-d3-Ala: The N-methyl singlet at

ppm will disappear.

-

References

-

Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. [Link]

-

PubChem. Fmoc-N-methyl-L-alanine (Unlabeled Parent - CAS 84000-07-7). [Link]

-

Shao, H., et al. (2011). Fmoc-N-methyl-amino acids in peptide synthesis: Challenges and solutions. [Link]

Fmoc-methylalanine-d3 structure

Advanced Peptide Engineering: The Fmoc- -( -Methyl)-Alanine Protocol

Abstract

The strategic incorporation of Fmoc-

Part 1: Structural Architecture & Physicochemical Profile

Molecular Definition

Fmoc-

-

Chemical Formula:

[1] -

Molecular Weight: ~328.38 g/mol (vs. 325.36 g/mol for non-deuterated analog)

-

Key Feature: The

-methyl group renders the peptide bond susceptible to cis/trans isomerization, while the deuterium isotopes introduce a Kinetic Isotope Effect (KIE) without altering the steric profile.

Physicochemical Comparison

The substitution of Hydrogen (

| Property | Fmoc- | Fmoc- | Impact |

| C-X Bond Length | 1.09 Å (C-H) | 1.09 Å (C-D) | Negligible steric difference; receptor binding remains unchanged. |

| Zero-Point Energy | Higher | Lower | C-D bond is shorter and stronger; harder to break. |

| Lipophilicity | High | High (slightly lower | Improves membrane permeability. |

| NMR Signature | Silent in | Useful as a spectral probe or to simplify crowded spectra. |

Part 2: The Deuterium Advantage (Mechanistic Insight)

The Kinetic Isotope Effect (KIE)

The primary utility of the

The rate-limiting step in

Conformational Control

Like its non-deuterated counterpart, the

Visualization: Metabolic Blockade Mechanism

Figure 1: Mechanism of Deuterium-mediated metabolic stabilization. The higher activation energy required to cleave the C-D bond retards CYP450 processing.

Part 3: Solid-Phase Peptide Synthesis (SPPS) Integration

Synthesizing peptides with

The "Difficult Coupling" Protocol

Standard HBTU/DIEA protocols often fail, leading to deletion sequences. The following protocol utilizes HATU/HOAt , the gold standard for sterically hindered couplings.

Reagents Required:

-

Resin: Chlorotrityl or Rink Amide (low loading, <0.4 mmol/g recommended to reduce aggregation).

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Crucial for suppressing racemization.

-

Base: DIPEA (Diisopropylethylamine).[2]

Step-by-Step Workflow:

-

Coupling OF Fmoc-

-(-

This residue couples relatively well to a primary amine on the resin.

-

Conditions: 3 eq. Amino Acid, 2.9 eq. HATU, 6 eq. DIPEA in DMF.

-

Time: 45–60 minutes.

-

-

Coupling ONTO Fmoc-

-(-

Challenge: The secondary amine of the deprotected

-methyl group is sterically crowded and less nucleophilic. -

Activation: Pre-activate the incoming Fmoc-Amino Acid with HATU/HOAt/DIPEA for 1 minute before adding to the resin.

-

Stoichiometry: Increase to 4–5 equivalents.

-

Double Coupling: Mandatory. Perform the coupling reaction twice (2 x 2 hours).

-

Solvent: Use a mixture of DMF/DMSO (9:1) to disrupt secondary structure aggregation.

-

-

Deprotection Monitoring:

-

Warning: The standard Kaiser (Ninhydrin) test does not work for secondary amines (it will not turn blue).

-

Solution: Use the Chloranil Test or Bromophenol Blue test. A positive result (presence of secondary amine) is indicated by a blue/green color for Chloranil.

-

SPPS Workflow Diagram

Figure 2: Optimized SPPS cycle for incorporating and extending from N-methylated residues.

Part 4: Analytical Validation (QC)

Mass Spectrometry (LC-MS)

The most definitive confirmation of successful incorporation is the mass shift.

-

Expected Shift: The peptide mass will increase by +3 Da relative to the non-deuterated standard.

-

Note: Ensure the isotopic envelope calculation accounts for the natural abundance of

, as the

NMR Spectroscopy

-

-NMR: The characteristic

-

-NMR: The

References

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

-

Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized Selective N-Methylation of Peptides on Solid Support. Journal of Peptide Science, 12(3), 213-219. Link

-

Chatterjee, J., et al. (2008).[2] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. Link

-

Isotope Labeled Compounds. (n.d.). Cambridge Isotope Laboratories Product Guide. Link

-

Fmoc-N-Me-Ala-OH Product Data. (n.d.). Merck / Sigma-Aldrich Technical Sheet. Link

A Technical Guide to the Solubility of Fmoc-Methylalanine-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Advanced Peptide Synthesis

In the landscape of modern drug discovery and development, the use of isotopically labeled amino acids, such as Fmoc-methylalanine-d3, is becoming increasingly prevalent. This stable isotope-labeled building block is invaluable for quantitative proteomics, pharmacokinetic studies, and as an internal standard in mass spectrometry-based assays. However, its effective utilization, particularly in solid-phase peptide synthesis (SPPS), is fundamentally governed by its solubility in organic solvents. Poor solubility can lead to incomplete reactions, challenging purifications, and ultimately, lower yields and purity of the target peptide.

This in-depth technical guide provides a comprehensive overview of the solubility of Fmoc-methylalanine-d3, with a focus on its non-deuterated analogue, Fmoc-α-methylalanine (Fmoc-Aib-OH), for which more solubility data is available. The minor isotopic substitution in the d3 variant is not expected to significantly alter its solubility characteristics. We will delve into the physicochemical principles that dictate its behavior in various organic solvents, present available solubility data, and provide a detailed experimental protocol for determining solubility in your own laboratory.

Physicochemical Principles Governing Solubility

The solubility of Fmoc-methylalanine-d3 is a complex interplay of its molecular structure and the properties of the solvent. Several key factors are at play:

-

The Fmoc Group: The large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group dominates the molecule's character, rendering it generally more soluble in organic solvents than its unprotected counterpart.

-

The α,α-Dimethyl Substitution: The two methyl groups on the alpha-carbon contribute to the molecule's hydrophobicity and sterically hinder the formation of intermolecular hydrogen bonds, which can sometimes reduce solubility in highly polar, protic solvents.

-

The Carboxylic Acid: The presence of the carboxylic acid group provides a site for hydrogen bonding and introduces a degree of polarity.

-

N-Methylation Impact: While this guide focuses on Fmoc-methylalanine-d3, it is worth noting that N-methylation in amino acids can influence solubility. Studies have shown that N-methylation can increase lipophilicity while also, counterintuitively, enhancing aqueous solubility in some cases by disrupting crystal lattice formation and altering solvation properties.[1][2]

The general principle of "like dissolves like" is a useful starting point. Solvents with a polarity and hydrogen bonding capacity similar to that of Fmoc-methylalanine-d3 are likely to be effective.

Solubility Profile of Fmoc-α-Methylalanine (Fmoc-Aib-OH)

Qualitative Solubility:

Fmoc-Aib-OH is reported to be soluble in a range of common organic solvents.[3] This broad solubility is advantageous for its application in peptide synthesis and other chemical reactions.

-

Halogenated Solvents: Chloroform, Dichloromethane

-

Esters: Ethyl Acetate

-

Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), Acetone

Semi-Quantitative and Comparative Solubility Data:

A key data point for peptide chemists is the solubility in Dimethylformamide (DMF), a widely used solvent in SPPS.

| Solvent | Concentration (M) | Observation |

| Dimethylformamide (DMF) | 0.5 | Clearly soluble |

| PolarClean | >0.4 (often >0.9) | Highly soluble |

Data for Fmoc-Aib-OH from Sigma-Aldrich product information. Data for various Fmoc-amino acids in PolarClean from a study on green solvents in peptide synthesis.[4]

The high solubility in PolarClean, a greener alternative to traditional SPPS solvents, is a promising finding for more environmentally sustainable peptide synthesis.[4]

Experimental Determination of Solubility

For critical applications, empirical determination of solubility is recommended. The following is a robust, step-by-step protocol adapted from established methodologies for determining the solubility of Fmoc-protected amino acids.[5]

Workflow for Solubility Determination

Sources

- 1. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fmoc-Aib-OH | 94744-50-0 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Technical Guide: Fmoc-N-Methylalanine-d3 in Therapeutic Peptide Development

Topic: Fmoc-methylalanine-d3 (

Executive Summary: The "Dual-Armor" Residue

In the landscape of peptide therapeutics, Fmoc-

This reagent combines two distinct chemical modifications into a single amino acid building block:

- -Methylation: Replaces the amide proton with a methyl group, eliminating a hydrogen bond donor. This prevents the formation of the specific secondary structures required by proteases (like chymotrypsin) to cleave the peptide bond, effectively "hiding" the backbone.

-

Deuteration (d3): The methyl group is fully deuterated (-CD

). This leverages the Kinetic Isotope Effect (KIE) to strengthen the C-H (now C-D) bonds, significantly slowing down oxidative demethylation by hepatic cytochrome P450 enzymes.

Critical Nomenclature Note:

"Fmoc-methylalanine" is chemically ambiguous. In this guide, we focus on Fmoc-

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | |

| Common Abbreviation | Fmoc-N(Me-d3)-Ala-OH |

| Molecular Formula | C |

| Molecular Weight | ~328.38 g/mol (varies by isotopic purity) |

| Isotopic Purity | Typically |

| Chirality | L-Enantiomer (Standard for bioactive peptides) |

| Solubility | Soluble in DMF, DCM, NMP; sparingly soluble in water |

| Storage | +2°C to +8°C, Desiccated (Hygroscopic) |

Mechanistic Insight: The Deuterium Switch

The incorporation of Fmoc-

The Metabolic Pathway Blockade

-

Standard Scenario (

-CH -

Deuterated Scenario (

-CD

Visualization: Metabolic Fate

The following diagram illustrates how the deuterated residue arrests the degradation pathway.

Figure 1: The Kinetic Isotope Effect (KIE) prevents oxidative demethylation, preserving the protective N-methyl cap.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Integrating

Protocol A: Coupling Fmoc-N-Me-Ala-d3 to the Resin

This step is generally standard, as the carboxyl group is activated.

-

Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU . Avoid HBTU/TBTU as they are less efficient for hindered couplings.

-

Stoichiometry: 4 eq. Amino Acid : 3.9 eq. HATU : 8 eq. DIEA.

-

Time: 60 minutes (Double coupling recommended if sequence is hydrophobic).

Protocol B: The "Difficult Coupling" (Next Amino Acid)

Coupling an amino acid ONTO the N-terminal secondary amine of Fmoc-N-Me-Ala-d3 is the bottleneck.

-

Reagent Choice: Use HATU/HOAt or PyAOP . The addition of HOAt (1-Hydroxy-7-azabenzotriazole) is critical to reduce racemization and enhance reactivity.

-

Solvent System: Use DMF/NMP (1:1). NMP improves swelling and reduces aggregation in methylated sequences.

-

Procedure:

-

Step 1: Dissolve incoming Fmoc-AA-OH (5 eq) and HATU (5 eq) in DMF.

-

Step 2: Add DIEA (10 eq) and immediately add to the resin.

-

Step 3: React for 2–4 hours or perform double coupling (2 x 2 hours).

-

-

Monitoring: The standard Kaiser test (Ninhydrin) will not work because it detects primary amines.

-

Correct Test: Use the Chloranil Test or p-Nitrophenol Test to detect secondary amines. A blue/green resin bead indicates free secondary amine (incomplete coupling).

-

Visualization: SPPS Workflow for N-Methylated Residues

Figure 2: SPPS workflow highlighting the critical bottleneck at the secondary amine coupling stage.

Troubleshooting & Quality Control

The DKP Problem

When Fmoc-

-

Solution: Use Trityl-based resins (2-Chlorotrityl chloride) which are extremely bulky and prevent DKP formation, or perform the deprotection with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for shorter durations.

Analytical Validation

-

HPLC: Deuterated peptides often co-elute with their non-deuterated analogs on C18 columns. The lipophilicity change is negligible.

-

Mass Spectrometry (ESI-MS): This is the definitive identification method.

-

Look for the mass shift of +3 Da compared to the protonated standard.

-

Note: If the purity is <99%, you will see a "shoulder" peak of the -d2 or -d0 species.

-

-

NMR: In

H-NMR, the methyl singlet (usually around 2.8–3.2 ppm) will be absent or significantly suppressed, confirming the presence of deuterium.

References

-

Sigma-Aldrich. Fmoc-Ala-OH-3,3,3-d3 Product Specification & Properties.Link

-

National Institutes of Health (NIH). The Unexpected Advantages of Using D-Amino Acids and Deuterated Peptides in Medicine.Link

-

LifeTein. The Power of Deuterated Peptides: A New Wave in Drug Development.Link

-

BenchChem. Synthesis of N-Methyl-L-alanine: A Technical Guide.Link

-

ChemPep. Fmoc Solid Phase Peptide Synthesis: Methodologies for Hindered Amines.Link

A Comprehensive Technical Guide to the Physical Characteristics of Fmoc-Methylalanine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling and Steric Hindrance in Peptide Synthesis

N-(9-Fluorenylmethoxycarbonyl)-α-methylalanine-d3 (Fmoc-methylalanine-d3), a deuterated derivative of Fmoc-α-aminoisobutyric acid (Fmoc-Aib-OH), represents a sophisticated building block in the field of peptide synthesis. Its utility is twofold: the isotopic labeling provides a powerful tool for quantitative proteomics and metabolic studies, while the gem-dimethyl group on the alpha-carbon introduces significant conformational constraints. This steric hindrance is known to protect the peptide backbone from enzymatic degradation, thereby enhancing the in vivo stability and half-life of peptide-based therapeutics.[1] This guide provides an in-depth overview of the core physical characteristics of Fmoc-methylalanine-d3, offering a technical resource for its effective application in research and drug development.

It is important to distinguish Fmoc-methylalanine-d3, which is a Cα-methylated alanine, from Fmoc-L-alanine-3,3,3-d3. The former possesses a deuterated methyl group attached to the alpha-carbon, while the latter has deuterium atoms on the beta-carbon of a standard alanine residue. This guide will focus on the Cα-methylated variant.

Core Physical and Chemical Properties

The physical properties of Fmoc-methylalanine-d3 are largely comparable to its non-deuterated analog, Fmoc-α-aminoisobutyric acid. The introduction of deuterium atoms results in a slight increase in molecular weight but does not significantly alter other macroscopic physical characteristics.

| Property | Value | Source(s) |

| Synonyms | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-(methyl-d3)alanine, N-9-Fluorenylmethoxycarbonyl-alpha-aminoisobutyric Acid-d3 | [2] |

| CAS Number | 1216885-36-7 | [2] |

| Molecular Formula | C₁₉H₁₆D₃NO₄ | [2] |

| Molecular Weight | 328.38 g/mol | [2] |

| Appearance | White to off-white powder (inferred from non-deuterated analog) | [3] |

| Melting Point | 175 - 188 °C (range for non-deuterated analog) | [3] |

| Solubility | Generally soluble in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[4][5] | |

| Storage | 2-8°C | [3] |

Molecular Structure and Conformation

The defining structural feature of Fmoc-methylalanine-d3 is the quaternary α-carbon, which imparts significant steric bulk. This unique geometry influences the torsional angles of the peptide backbone, promoting helical secondary structures.

Caption: Chemical structure of Fmoc-methylalanine-d3.

Experimental Protocol: Characterization by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of Fmoc-methylalanine-d3.

Rationale: Reversed-phase HPLC is a standard and reliable method for assessing the purity of Fmoc-protected amino acids. The hydrophobic nature of the Fmoc group allows for strong retention on a C18 column, enabling separation from potential impurities.

Materials:

-

Fmoc-methylalanine-d3 sample

-

HPLC grade acetonitrile (ACN)

-

HPLC grade water

-

Trifluoroacetic acid (TFA)

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of Fmoc-methylalanine-d3.

-

Dissolve the sample in 1 mL of a 1:1 mixture of ACN and water to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

HPLC Method:

-

Column: C18 reversed-phase column.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 265 nm (for the fluorenyl group).

-

Gradient:

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B

-

25-30 min: 90% B

-

30-31 min: 90% to 30% B

-

31-35 min: 30% B (equilibration)

-

-

-

Data Analysis:

-

Integrate the peak corresponding to Fmoc-methylalanine-d3.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Trustworthiness and Self-Validation: The use of a well-defined gradient and a standard C18 column ensures robust and reproducible results. The purity of commercially available Fmoc-α-aminoisobutyric acid is typically ≥ 98%, and a similar purity profile is expected for the deuterated analog.[3]

Workflow for Characterization

Caption: Workflow for purity determination by HPLC.

Conclusion

Fmoc-methylalanine-d3 is a valuable tool for peptide chemists, offering the dual benefits of isotopic labeling for quantitative analysis and steric hindrance for enhanced peptide stability. A thorough understanding of its physical characteristics, as outlined in this guide, is essential for its successful incorporation into synthetic workflows and for the reliable interpretation of experimental results. The provided HPLC protocol offers a robust method for verifying the purity of this critical reagent, ensuring the integrity of downstream applications in drug discovery and proteomics research.

References

-

Chem-Impex International. (n.d.). Fmoc-N-methyl-D-alanine. Retrieved from [Link]

-

Chem-Impex International. (n.d.). Fmoc-D-alanine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-3-(2-naphthyl)-d-alanine. PubChem. Retrieved from [Link]

-

Splendid Lab Pvt. Ltd. (n.d.). Fmoc-methylalanine-d3. Retrieved from [Link]

-

Chem-Impex International. (n.d.). Fmoc-α-aminoisobutyric acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-L-Ala-L-Ala-OH. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-phenylalanine. PubChem. Retrieved from [Link]

-

Aapptec. (n.d.). Fmoc-MeAla-OH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-a-Fmoc-a-aminoisobutyric acid, N-Fmoc-C-a-methylalanine. PubChem. Retrieved from [Link]

-

Chem-Impex International. (n.d.). Na-Fmoc-Nb-Boc-L-2,3-diaminopropionic acid. Retrieved from [Link]

-

National Institutes of Health. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

Sources

Introduction: Preserving Precision in Peptide Synthesis

An In-Depth Technical Guide to the Optimal Storage of Fmoc-Methylalanine-d3

Fmoc-methylalanine-d3 is a specialized building block of significant value in modern drug development and proteomics. It combines three critical features: the α,α-disubstituted amino acid, methylalanine (also known as aminoisobutyric acid, Aib), which induces stable helical conformations in peptides; the base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group, a cornerstone of solid-phase peptide synthesis (SPPS); and deuterium labeling, which provides a stable isotopic signature for quantitative mass spectrometry-based applications.

The integrity of this reagent is paramount. Degradation not only represents a financial loss but, more critically, introduces impurities that can terminate peptide synthesis, complicate purification, and confound experimental results. This guide provides a comprehensive framework for storing Fmoc-methylalanine-d3, grounded in the chemical principles that govern its stability. Our objective is to move beyond simple temperature recommendations to a system of self-validating protocols that ensure the long-term viability and purity of this crucial reagent.

Section 1: Chemical Profile and Intrinsic Stability

Understanding the molecular architecture of Fmoc-methylalanine-d3 is fundamental to appreciating its storage requirements. The molecule's stability is a tale of three distinct moieties.

-

The Fmoc Group: This amine protecting group is the most chemically sensitive part of the molecule. Its defining characteristic is its stability in acidic conditions and lability to bases.[1] The acidic proton at the C9 position of the fluorenyl ring is readily abstracted by even weak bases, initiating an E1cb elimination mechanism that cleaves the carbamate and liberates the free amine.[2] This reactivity is the primary vulnerability during storage.

-

The Carbamate Linkage: The carbamate functional group connects the Fmoc moiety to the amino acid. While generally stable, carbamates can be susceptible to hydrolysis under strongly alkaline conditions, although this is less of a concern than the base-mediated elimination of the Fmoc group itself.[3][4]

-

The Methylalanine-d3 Core: The amino acid portion, featuring a deuterated methyl group, is exceptionally stable. The carbon-deuterium bonds are stronger than carbon-hydrogen bonds, and stable isotopes do not undergo radioactive decay, making them ideal for long-term studies.[5] The core amino acid structure is robust under the conditions discussed for storage.

Therefore, the entire storage strategy is dictated by the need to protect the Fmoc group from premature cleavage.

Caption: Chemical moieties and their relative stability.

Section 2: Core Principles of Storage & Environmental Threats

Four primary environmental factors dictate the stability of solid Fmoc-methylalanine-d3: Temperature, Moisture, Atmosphere, and Light.

Temperature: Controlling Kinetic Energy

Lowering the temperature reduces the kinetic energy of molecules, thereby slowing the rate of all potential chemical degradation reactions.

-

Causality: While Fmoc-amino acids can be kept at room temperature for short periods, long-term storage at ambient temperatures, especially in labs that can warm significantly, increases the risk of degradation.[] Thermal energy alone can be sufficient to promote slow decomposition over time, and high temperatures (e.g., >80°C) can lead to direct thermal cleavage of the Fmoc group.[7][8]

-

Field Insight: The debate between -20°C and +4°C storage is common. For periods extending beyond a few months, -20°C is unequivocally superior . This effectively halts most degradation processes, whereas +4°C merely slows them. The minimal energy cost is a worthwhile investment in preserving a high-value, isotopically labeled reagent.

Moisture: The Catalyst for Hydrolysis

Water is a key antagonist to the long-term stability of Fmoc-amino acids.

-

Causality: Atmospheric moisture can be adsorbed onto the surface of the hygroscopic solid. This moisture can facilitate two primary degradation pathways:

-

Direct Hydrolysis: Although slower than base-catalyzed cleavage, water can slowly hydrolyze the carbamate bond.

-

Facilitating Other Reactions: More importantly, the presence of water can dissolve trace impurities (like residual bases from synthesis), creating micro-environments where base-catalyzed deprotection can occur at an accelerated rate.

-

-

Field Insight: The most common source of moisture contamination is not a faulty container seal, but improper handling. Opening a vial taken directly from a -20°C freezer introduces condensation from the ambient air onto the cold powder. This single act can introduce significant moisture, compromising the entire batch.

Atmosphere: The Invisible Reactant

The composition of the atmosphere within the storage vial is a critical, often overlooked, variable.

-

Causality:

-

Basic Impurities: Standard laboratory air contains CO2, which can be absorbed by residual basic impurities to form carbonates. More significantly, solvents like DMF, often used in peptide synthesis labs, can degrade to form trace amounts of dimethylamine, a secondary amine that is highly effective at cleaving the Fmoc group.[9] Vapors from nearby reactions can easily contaminate reagents stored in poorly sealed containers.

-

Oxygen: While the Fmoc-methylalanine-d3 molecule itself is not highly susceptible to oxidation, an inert atmosphere provides the best possible protection against all forms of chemical degradation.

-

-

Field Insight: Backfilling vials with an inert gas like argon or dry nitrogen after each use is a best practice. This displaces moist, reactive air and provides a dry, non-reactive environment, significantly extending the shelf-life of the solid.

Light: The Energy for Photodegradation

The fluorenyl moiety of the Fmoc group is an aromatic chromophore that strongly absorbs UV light.

-

Causality: Absorption of UV radiation can excite the molecule to a higher energy state, potentially leading to photolytic cleavage of the Fmoc group. While this is a more significant concern for solutions, prolonged exposure of the solid reagent to direct sunlight or strong laboratory lighting should be avoided.[]

-

Field Insight: Storing vials in their original opaque packaging or within a labeled box inside the freezer provides simple and effective protection from light. Amber vials are also a suitable choice.

Section 3: Recommended Storage Protocols

These protocols are designed to be self-validating by minimizing exposure to degradative elements at every step.

Protocol 3.1: Initial Receipt and Aliquoting

Objective: To prepare the bulk reagent for long-term storage in a manner that prevents contamination of the main stock.

-

Equilibration: Upon receipt, place the sealed container in a desiccator at room temperature for at least 2-3 hours. This ensures the container walls and contents are at ambient temperature, preventing condensation when opened.

-

Inert Atmosphere: Perform all subsequent steps in a glove box or glove bag with a dry argon or nitrogen atmosphere if available. If not, work quickly in a low-humidity environment.

-

Aliquoting: Open the main container and immediately portion the powder into smaller, pre-weighed, amber glass vials suitable for single or short-term use. This practice avoids repeated temperature cycling and atmospheric exposure of the bulk supply.

-

Sealing and Labeling: Tightly seal each aliquot vial with a PTFE-lined cap. Wrap the cap-vial interface with parafilm for an extra barrier against moisture. Label each vial clearly with the compound name, lot number, aliquot date, and mass.

-

Final Storage: Place the master container and all aliquots into a secondary container (e.g., a small box) and store at -20°C or below.

Protocol 3.2: Short-Term & Routine Use Storage

Objective: To maintain the integrity of the reagent during active use over days or weeks.

-

Storage: The working aliquot can be stored at +4°C to -20°C. For daily use, +4°C is acceptable.[1]

-

Handling:

-

Remove the aliquot vial from cold storage.

-

Crucially, allow the vial to warm to room temperature on the bench or in a desiccator before opening. This may take 30-60 minutes.

-

Weigh the required amount quickly.

-

(Optional but recommended) Purge the vial headspace with dry argon or nitrogen before re-sealing.

-

Return the vial to cold storage.

-

Protocol 3.3: Long-Term Archival Storage

Objective: To preserve the reagent for months or years.

-

Temperature: -20°C is the minimum recommended temperature. For archival purposes (>1 year), -80°C is preferable.[7]

-

Container: Use high-quality glass vials with tight-fitting, PTFE-lined caps, sealed with parafilm.

-

Atmosphere: The vial should be backfilled with a dry, inert gas.

-

Location: Store in a freezer that is not subject to frequent temperature fluctuations (i.e., not a frost-free model with auto-defrost cycles).

| Parameter | Short-Term Storage (1-4 weeks) | Long-Term Storage (1-12+ months) | In-Solution (Not Recommended) |

| Temperature | Room Temperature to +4°C | -20°C or colder | -20°C to -80°C |

| Atmosphere | Tightly Sealed | Inert Gas (Ar, N₂) Recommended | Degassed Solvents, Inert Atmosphere |

| Moisture | Avoid; Equilibrate before opening | Critical to Exclude ; Use Aliquots | Use Anhydrous Solvents |

| Light | Avoid Direct Light | Store in Dark (Box or Amber Vial) | Amber Vial Required |

| Primary Risk | Minor atmospheric contamination | Moisture from improper handling | Base-catalyzed deprotection, light exposure |

Section 4: Quality Control & Self-Validation

Trust in a reagent is built upon verification. After prolonged storage or if synthesis results are suboptimal, the purity of Fmoc-methylalanine-d3 should be re-assessed.

Protocol 4.1: Purity Assessment by HPLC

Objective: To quantify the purity of the Fmoc-amino acid and detect major impurities.

-

Sample Preparation: Prepare a standard solution of the stored Fmoc-methylalanine-d3 in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

-

Chromatography:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% Trifluoroacetic Acid (TFA). A typical gradient might be 10-90% acetonitrile over 20-30 minutes.

-

Detection: UV detection at ~265 nm and ~301 nm, where the Fmoc group has strong absorbance.[10]

-

-

Data Analysis:

-

Purity: The purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of ≥99% is desirable for SPPS.[11]

-

Impurity Identification: Look for common impurity peaks, such as the free amino acid (methylalanine-d3), which will have a very early retention time, or the dibenzofulvene-piperidine adduct (if exposed to cleavage conditions), which is more nonpolar and will have a longer retention time.

-

Workflow for Handling and Quality Control

Caption: A self-validating workflow for reagent handling.

Section 5: Potential Degradation Pathways

Understanding how the molecule can degrade reinforces the importance of the storage protocols.

-

Base-Catalyzed Deprotection: This is the most significant risk. Trace amounts of amines (e.g., from DMF degradation) can initiate the E1cb elimination, yielding the free amino acid and dibenzofulvene. This is particularly problematic as the liberated free amine is itself basic and can potentially catalyze further degradation in an autocatalytic process.[7]

-

Hydrolysis: The presence of water can lead to the slow hydrolysis of the carbamate bond, yielding the free amino acid, CO2, and 9-fluorenylmethanol.

-

Formation of Adducts: The dibenzofulvene generated from deprotection is a reactive electrophile. It can react with nucleophiles, including the free amine of another deprotected amino acid molecule, leading to undesired side products.

Caption: Primary degradation pathways for Fmoc-amino acids.

Conclusion

The chemical integrity of Fmoc-methylalanine-d3 is not guaranteed by a freezer alone. It is ensured by a holistic and scientifically-grounded approach to storage and handling. By understanding the inherent lability of the Fmoc group and implementing protocols that rigorously exclude its primary antagonists—bases, moisture, and excessive heat—researchers can protect their investment and ensure the reproducibility and success of their synthetic and analytical endeavors. Aliquoting upon receipt, allowing vials to equilibrate to room temperature before opening, and using an inert atmosphere are not suggestions but core requirements for maintaining this reagent at its highest purity.

References

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Jida, M., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. Available at: [Link]

-

Binette, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules. Available at: [Link]

-

Höck, S., et al. (2014). Thermal Cleavage of the Fmoc Protection Group. CHIMIA. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (2014). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]

-

Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Molecular Biology. Available at: [Link]

-

Binette, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

ResearchGate. (2018). Screening of bases for Fmoc-removal in DMF. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC chromatograms of FMOC derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

Liu, H., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Available at: [Link]

-

Bio-Synthesis Inc. (2012). Amino Acid Analysis Overview. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020). 26.05 Protecting Groups for Amines: Carbamates [Video]. YouTube. Retrieved from [Link]

-

Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]

-

Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

-

S. K. Sahu, et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Available at: [Link]

-

Nakano, Y., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites. Available at: [Link]

-

ResearchGate. (1988). New Automated Amino Acid Analysis by HPLC Precolumns Derivatization with Fluorenylmethyloxcarbonylchlorid. Retrieved from [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jascoinc.com [jascoinc.com]

- 7. chimia.ch [chimia.ch]

- 8. researchgate.net [researchgate.net]

- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 10. Amino Acid Analysis Overview [biosyn.com]

- 11. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

Methodological & Application

Application of Fmoc-Methylalanine-d3 in Solid-Phase Peptide Synthesis (SPPS): A Technical Guide

Introduction: The Strategic Advantage of Isotopic and Steric Modifications in Peptide Therapeutics

In the landscape of modern drug discovery and chemical biology, synthetic peptides represent a rapidly expanding class of therapeutics and research tools. Their specificity and biological activity are dictated by their primary sequence and three-dimensional structure. The strategic incorporation of modified amino acids is a cornerstone of rational peptide design, enabling the fine-tuning of pharmacokinetic profiles, metabolic stability, and conformational properties. This guide focuses on the application of Fmoc-methylalanine-d3, a unique building block that combines the benefits of steric hindrance and isotopic labeling within the robust framework of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

Fmoc-methylalanine-d3, an isotopologue of α-aminoisobutyric acid (Aib), introduces two key modifications. Firstly, the gem-dimethyl group on the α-carbon imparts significant steric hindrance, which can pre-organize the peptide backbone into helical conformations and enhance resistance to enzymatic degradation.[1] Secondly, the deuterium labeling of one methyl group provides a subtle but powerful tool for pharmacokinetic studies, quantitative proteomics, and structural analysis by NMR without altering the fundamental chemical reactivity of the parent molecule.[2][3][4] The C-D bond is stronger than the C-H bond, which can slow metabolic processes occurring at that site, a phenomenon known as the kinetic isotope effect.[2] This can lead to a longer biological half-life and potentially improved therapeutic efficacy.[2][5][6]

This document provides a comprehensive overview of the theoretical and practical considerations for utilizing Fmoc-methylalanine-d3 in SPPS, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

Proper handling and storage of Fmoc-methylalanine-d3 are paramount for successful peptide synthesis. The table below summarizes its key properties.

| Property | Value |

| Synonyms | Fmoc-d3-methylalanine, Fmoc-Aib-d3-OH |

| Molecular Formula | C₁₉H₁₆D₃NO₄ |

| Appearance | White to off-white solid |

| Storage Conditions | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 6 months |

| Key Feature | Combines steric hindrance of Aib with a stable isotopic label |

Core Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the predominant method for synthetic peptide production due to its milder reaction conditions compared to the traditional Boc/Bzl approach.[7][8] The synthesis is built upon a cyclical process of deprotection and coupling, starting from the C-terminus of the peptide, which is anchored to an insoluble resin support.[9][]

The fundamental cycle involves two key steps:

-

Fmoc Deprotection: The Nα-Fmoc protecting group is removed from the resin-bound amino acid, typically using a solution of a secondary amine like piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[7][11] This exposes a free amine group for the subsequent coupling reaction.

-

Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated and coupled to the newly exposed amine, forming a peptide bond. This cycle is repeated until the desired peptide sequence is assembled.

Caption: Decision workflow for coupling sterically hindered Fmoc-methylalanine-d3.

Applications in Drug Development and Research

The incorporation of Fmoc-methylalanine-d3 into peptides opens up a range of advanced applications:

-

Pharmacokinetic Studies: Deuterated peptides can be used as internal standards in mass spectrometry-based assays to precisely quantify the non-deuterated drug candidate in biological matrices. [12][13]The mass shift allows for clear differentiation between the standard and the analyte.

-

Metabolic Stability Assessment: By strategically placing the deuterated methyl group at a potential site of metabolism (a "soft spot"), the kinetic isotope effect can be exploited to slow down enzymatic degradation (e.g., by cytochrome P450 enzymes). [2][5]This can significantly improve the peptide's half-life and overall exposure. [2][6]* Structural Biology: Deuterium has a different nuclear magnetic moment than hydrogen. [3]Incorporating Fmoc-methylalanine-d3 can simplify complex NMR spectra of peptides and proteins, aiding in structure determination and the study of molecular dynamics. [4][14]* Quantitative Proteomics: Similar to pharmacokinetic applications, peptides containing Fmoc-methylalanine-d3 can be synthesized and used as heavy-labeled internal standards for the absolute quantification (AQUA) of specific proteins in complex mixtures. [12][13]

Troubleshooting and Expert Recommendations

-

Problem: Incomplete Coupling of Fmoc-Methylalanine-d3.

-

Cause: Steric hindrance.

-

Solution: Use a more powerful coupling reagent like HATU. [15]Ensure an adequate molar excess of the amino acid and activator. Crucially, extend the coupling time significantly and always cap unreacted amines rather than attempting a difficult recoupling.

-

-

Problem: Aggregation during Synthesis.

-

Cause: The introduction of hydrophobic, conformationally constrained residues like methylalanine can sometimes promote inter-chain aggregation on the resin.

-

Solution: Consider using "high-load" resins to increase the distance between peptide chains. Synthesis at elevated temperatures (if instrumentation allows) or the use of chaotropic salts (e.g., LiCl) in the coupling mixture can also help disrupt secondary structures. [15]* Problem: Slow Fmoc-Deprotection after Methylalanine-d3.

-

Cause: Steric hindrance around the peptide bond can make the Fmoc group less accessible to piperidine.

-

Solution: Increase the deprotection time. Instead of two 5-minute treatments, use two 15-20 minute treatments. Ensure thorough washing to remove all piperidine adducts.

-

Conclusion

Fmoc-methylalanine-d3 is a specialized but highly valuable building block for advanced peptide synthesis. While its incorporation requires careful optimization of coupling and deprotection steps to overcome steric hindrance, the benefits are substantial. The ability to simultaneously enhance proteolytic stability, induce specific secondary structures, and introduce a stable isotopic label for analytical purposes makes it a powerful tool in the development of next-generation peptide therapeutics and sophisticated biochemical probes. By following the detailed protocols and recommendations outlined in this guide, researchers can successfully leverage the unique properties of Fmoc-methylalanine-d3 to advance their scientific objectives.

References

- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved February 9, 2026.

- Kreutzer, A. G., Salveson, P. J., Yang, H., & Guaglianone, G. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.

- BOC Sciences. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for Fmoc-Ala-OH-13C3 in Solid-Phase Peptide Synthesis (SPPS).

- Chem-Impex. (n.d.). Fmoc-α-aminoisobutyric acid. Retrieved February 9, 2026.

- LifeTein. (2026, January 30). The Role of Fmoc-alpha-methylalanine in Custom Peptide Synthesis.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. Retrieved February 9, 2026.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved February 9, 2026.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- LifeTein. (2024, April 24). The Power of Deuterated Peptides: A New Wave in Drug Development.

- Yan, H., et al. (n.d.).

- Gant, T. G. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. PMC - NIH.

- Coin, I., et al. (2013). Fmoc Solid-Phase Peptide Synthesis. PubMed.

- Wang, J., et al. (2021, March 6).

- JPT Peptide Technologies. (n.d.). Isotope Labeled Peptides: Precision Tools for Research. Retrieved February 9, 2026.

- Blomquist, A. T., et al. (1969).

- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved February 9, 2026.

- BOC Sciences. (n.d.).

- ACS Measurement Science Au. (n.d.).

- Fields, G. B., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.

- ResearchGate. (2025, August 7). Deuterium in Drug Discovery and Development.

- ResearchGate. (2025, August 6).

- Bio-Synthesis Inc. (n.d.). Isotope Labeling Peptide | Stable Heavy Isotope Peptide. Retrieved February 9, 2026.

- Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process.

- SB-PEPTIDE. (n.d.). Stable Isotope Labeled (SIL) Peptides. Retrieved February 9, 2026.

- ResearchGate. (n.d.).

- BOC Sciences. (n.d.).

- Maletinska, L., et al. (2015, September 29).

Sources

- 1. nbinno.com [nbinno.com]

- 2. lifetein.com [lifetein.com]

- 3. Synthesis of Enantioenriched α-Deuterated α-Amino Acids Enabled by an Organophotocatalytic Radical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jpt.com [jpt.com]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

Application Notes and Protocols: Utilizing Fmoc-Methylalanine-d3 for Advanced Peptide Labeling

Introduction: The Strategic Advantage of Deuterated Amino Acids in Peptide Research

In the landscape of peptide science and therapeutic development, the ability to precisely track, quantify, and understand the behavior of peptides is paramount. Stable isotope labeling has emerged as a powerful tool, and among the various isotopes, deuterium (²H) offers unique advantages.[1][2] The incorporation of deuterated amino acids into a peptide sequence provides a subtle yet definitive mass shift, readily detectable by mass spectrometry, without significantly altering the peptide's chemical properties or biological activity.[2][3] This makes it an invaluable technique for a range of applications, from quantitative proteomics to studying metabolic stability.[1][4][5][6]

This application note focuses on the use of Fmoc-methylalanine-d3 (N-α-Fmoc-α-aminoisobutyric-d3 acid), a deuterated analogue of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). The gem-dimethyl group of Aib introduces significant conformational constraints, promoting stable helical structures and enhancing resistance to enzymatic degradation.[][8] The addition of a deuterium label to the methyl groups of Aib creates a powerful building block for synthesizing peptides with enhanced stability and a built-in quantitative handle.

These detailed protocols are designed for researchers, scientists, and drug development professionals to effectively incorporate Fmoc-methylalanine-d3 into their peptide synthesis workflows, enabling advanced analytical studies.

PART 1: Core Principles and Strategic Considerations

The Rationale for Choosing Fmoc-Methylalanine-d3

The selection of Fmoc-methylalanine-d3 for peptide labeling is a strategic one, rooted in the combined benefits of the Fmoc protecting group, the Aib residue, and deuterium labeling:

-

Fmoc Chemistry: 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is the preferred method for peptide synthesis due to its mild reaction conditions and the availability of a wide range of derivatives.[9][10][11] The Fmoc group provides robust protection of the α-amino group during coupling reactions and can be efficiently removed with a mild base, typically piperidine.[12]

-

α-Aminoisobutyric Acid (Aib): The incorporation of Aib residues is a well-established strategy to induce helical conformations in peptides.[][8] This conformational rigidity can enhance biological activity by pre-organizing the peptide into its receptor-binding conformation. Furthermore, the non-natural structure of Aib imparts significant resistance to proteolytic degradation, a critical factor for therapeutic peptides.[8]

-

Deuterium Labeling: The three deuterium atoms on one of the methyl groups of Aib provide a +3 Da mass shift. This allows for the precise quantification of the labeled peptide in complex biological matrices using mass spectrometry.[3] Applications include:

-

Internal Standards for Quantitative MS: A deuterated peptide can serve as an ideal internal standard for pharmacokinetic and pharmacodynamic studies, as it co-elutes with the unlabeled analogue but is distinguishable by its mass.

-

Metabolic Stability Studies: The rate of degradation of a deuterated peptide can be monitored over time in biological samples.[1]

-

Structural Studies: Deuterated amino acids can be used in NMR studies to simplify complex spectra and provide insights into peptide structure and dynamics.[2]

-

PART 2: Experimental Protocols

Materials and Reagents

| Material/Reagent | Grade | Recommended Supplier | Notes |

| Fmoc-methylalanine-d3 | Peptide Synthesis Grade | Commercially Available | Store at 2-8°C, desiccated. |

| Rink Amide Resin | 100-200 mesh, 0.5-0.8 mmol/g | Commercially Available | Suitable for C-terminal amide peptides. |

| Fmoc-protected amino acids | Peptide Synthesis Grade | Commercially Available | Standard proteinogenic and non-proteinogenic amino acids. |

| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Commercially Available | Coupling reagent. |

| Oxyma Pure | ≥99% | Commercially Available | Coupling additive. |

| Piperidine | ≥99.5% | Commercially Available | For Fmoc deprotection. |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Commercially Available | Solvent for synthesis. |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | Solvent for washing. |

| Trifluoroacetic acid (TFA) | Reagent Grade | Commercially Available | For cleavage from resin. |

| Triisopropylsilane (TIS) | ≥98% | Commercially Available | Scavenger for cleavage. |

| Deionized Water | High Purity | In-house | Scavenger for cleavage. |

| Acetonitrile (ACN) | HPLC Grade | Commercially Available | For HPLC purification. |

| Diethyl ether | ACS Grade | Commercially Available | For peptide precipitation. |

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following protocol outlines the manual synthesis of a model peptide incorporating Fmoc-methylalanine-d3. This process can be adapted for automated peptide synthesizers.

Caption: Fmoc-SPPS workflow for deuterated peptide synthesis.

-

Resin Swelling:

-